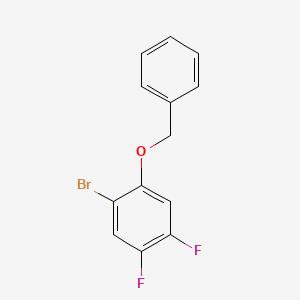

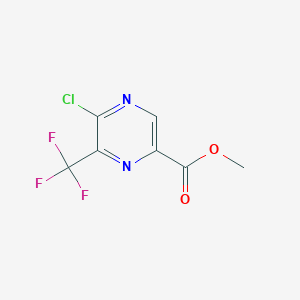

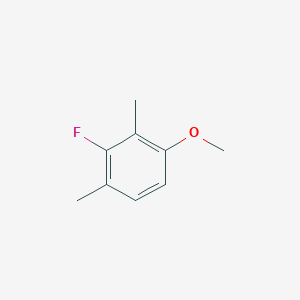

![molecular formula C8H7NO3 B6315587 7-Methoxy-benzo[d]isoxazol-3-ol, 95% CAS No. 51294-57-6](/img/structure/B6315587.png)

7-Methoxy-benzo[d]isoxazol-3-ol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 7-Methoxy-benzo[d]isoxazol-3-ol, has been a field of interest for many researchers. One of the most common methods for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

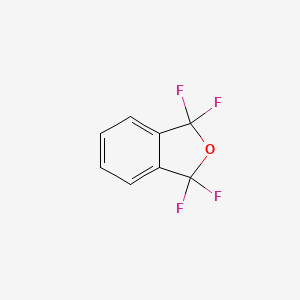

Molecular Structure Analysis

The molecular structure of 7-Methoxy-benzo[d]isoxazol-3-ol can be represented by the SMILES string Cc1cccc2c(O)noc12 . The InChI key for this compound is JUNCQBPTXAQOSA-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-benzo[d]isoxazol-3-ol include a molecular weight of 149.15 . The compound is typically stored at 2-8°C . The melting point is 140-142°C, and the density is predicted to be 1.323±0.06 g/cm3 .

Scientific Research Applications

Material Science

Isoxazole derivatives, including 7-Methoxybenzo[d]isoxazol-3(2H)-one, have found applications in material science. They are used as photochromic materials and electrochemical probes for Cu 2+. Given their optical properties, they are also used in dye-sensitized solar cells, high energy materials, and liquid crystals .

Agriculture

In the field of agriculture, isoxazole derivatives are used as insecticides for managing pests like Callosobruchus chinensis. They also exhibit acaricidal activity against T. cinnabarinus, and herbicidal activities of 2-cyanoacrylates containing isoxazole .

Pharmaceuticals

Isoxazole derivatives show potential in pharmaceutical applications. They exhibit anticancer, antituberculosis, and anti-inflammatory properties. They also act as acetylcholinesterase inhibitors .

Chemosensors

Certain isoxazole derivatives have been synthesized and used as chemosensors for the rapid and selective detection of mercury (II) ions in water .

Biological Evaluation

Some N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives have been designed, synthesized, and screened for their in vitro human carbonic anhydrase (hCA; EC 4.2.1.1) inhibition potential .

Biothiols Detection

The complex of certain isoxazole derivatives with mercury (II) can be used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy .

Safety and Hazards

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a need for the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

7-methoxy-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-6-4-2-3-5-7(6)12-9-8(5)10/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZLARGFNUAIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1ONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxybenzo[d]isoxazol-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)

![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)

![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)